5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one properties and structure
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one properties and structure
Advanced Characterization, Synthetic Architecture, and Medicinal Utility
Executive Summary
5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (CAS: 89282-38-2) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Belonging to the class of N-arylpyrazinones, this molecule serves as a critical "bifunctional" intermediate. It features two distinct vectors for chemical elaboration: the electrophilic C-5 bromine handle , amenable to transition-metal catalyzed cross-couplings, and the 3-methoxyphenyl moiety , which provides lipophilic bulk and a masked phenolic handle.
This guide details the physicochemical properties, validated synthetic routes, and strategic application of this scaffold in the development of kinase inhibitors (e.g., p38 MAPK, c-Met) and peptidomimetics.
Physicochemical Profile
Understanding the solid-state and solution-phase properties is prerequisite for successful integration into biological assays.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₁H₉BrN₂O₂ | Core composition |
| Molecular Weight | 281.11 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery) |
| Appearance | Off-white to pale yellow solid | Typical of halogenated pyrazinones |
| LogP (Predicted) | ~2.3 – 2.8 | Good membrane permeability; Lipinski compliant |
| H-Bond Donors | 0 | Absence of NH facilitates passive transport |
| H-Bond Acceptors | 3 (C=O, N-4, OMe) | Key interaction points for kinase hinge binding |
| Solubility | DMSO, DMF, CH₂Cl₂, MeOH | Poor water solubility; requires co-solvent for bio-assays |
| Topological Polar Surface Area | ~45 Ų | High oral bioavailability potential |
Synthetic Architecture
The construction of the 1-arylpyrazin-2-one core is non-trivial due to the ambident nucleophilicity of the pyrazinone precursor (N-alkylation vs. O-alkylation).
Primary Route: Copper-Catalyzed Chan-Lam Coupling
The most authoritative and regioselective method for synthesizing this target is the Chan-Evans-Lam coupling . Unlike SɴAr reactions which require strong electron-withdrawing groups on the aryl ring, this oxidative coupling allows for the installation of the electron-rich 3-methoxyphenyl group under mild conditions.
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Substrates: 5-Bromo-2(1H)-pyrazinone + 3-Methoxyphenylboronic acid.
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Catalyst: Cu(OAc)₂ (Copper(II) acetate).
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Base/Ligand: Pyridine or Et₃N (often with molecular sieves).
Mechanistic Insight
The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The pyrazinone nitrogen coordinates to Cu(II), followed by transmetallation with the aryl boronic acid. Reductive elimination from the high-energy Cu(III) species forms the C-N bond with high fidelity, avoiding the O-arylated side product common in alkyl halide substitutions.
Synthetic Pathway Diagram
The following diagram illustrates the convergence of the pyrazinone core and the aryl boronic acid, highlighting the critical C-5 bromine retention.
Figure 1: Chan-Lam coupling pathway for the regioselective N-arylation of 5-bromo-pyrazinone.
Reactivity Matrix & Medicinal Applications
The 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one molecule is rarely the final drug; it is a branching point .
The C-5 Bromine "Handle"
The bromine atom at position 5 is activated for Palladium-catalyzed cross-coupling reactions.[3][4] This allows for the rapid generation of libraries targeting the ATP-binding pocket of kinases.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold (e.g., biaryl systems).
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Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., piperazines, morpholines).
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Sonogashira: Introduction of alkynes for rigid linker systems.
The 3-Methoxy "Mask"
The methoxy group is not merely structural. It serves as a latent phenol.
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Metabolic Stability: The methyl ether blocks rapid glucuronidation compared to a free phenol.
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Late-Stage Functionalization: Demethylation (using BBr₃) reveals a phenol, which can then be alkylated to introduce solubilizing chains or fluorophores.
Reactivity Logic Diagram
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactive sites of the scaffold.
Validated Experimental Protocols
Safety Note: All procedures involving organoborons and copper salts should be conducted in a fume hood. Brominated pyrazinones may be skin sensitizers.
Protocol A: Synthesis via Chan-Lam Coupling
Objective: Regioselective synthesis of the target from 5-bromo-2(1H)-pyrazinone.
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Reagents:
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5-Bromo-2(1H)-pyrazinone (1.0 equiv, 175 mg, 1.0 mmol)
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3-Methoxyphenylboronic acid (2.0 equiv, 304 mg, 2.0 mmol)
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Cu(OAc)₂ (1.0 equiv, 181 mg, 1.0 mmol) [Stoichiometric Cu is preferred for speed, though catalytic is possible].
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Pyridine (2.0 equiv, 161 µL).
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Dichloromethane (DCM) (anhydrous, 10 mL).
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Activated 4Å Molecular Sieves (200 mg).
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Procedure:
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Step 1: Charge a dry round-bottom flask with 5-bromo-2(1H)-pyrazinone, boronic acid, Cu(OAc)₂, and molecular sieves.
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Step 2: Add DCM and pyridine.
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Step 3: Attach a drying tube (CaCl₂) or open to air (reaction requires O₂). Stir vigorously at room temperature (25°C) for 24–48 hours.
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Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The N-H starting material (lower Rf) should disappear.
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Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
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Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).
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Yield: Expect 65–80% yield of an off-white solid.
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Protocol B: Suzuki Coupling (Example Application)
Objective: Derivatization at C-5.
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Reagents: Target Scaffold (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).
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Procedure: Degas solvents. Heat at 90°C for 4 hours under N₂. Work up with EtOAc/Water extraction.
References
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Chan-Lam Coupling Fundamentals
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Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.[2]
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Pyrazinone Scaffold in Kinase Inhibitors
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McCoull, W., et al. "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Bioorganic & Medicinal Chemistry Letters, 2012.
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Synthesis of N-Aryl Pyrazinones
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Hurtado-Juan, E., et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances, 2023.
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Catalog Verification & Properties
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Sigma-Aldrich / Combi-Blocks Product Data for CAS 89282-38-2.
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Sources
- 1. researchgate.net [researchgate.net]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
